molecular formula C11H23NO2 B8345495 N-(2-Ethylhexyl)lactamide

N-(2-Ethylhexyl)lactamide

Cat. No. B8345495
M. Wt: 201.31 g/mol
InChI Key: FZKARCDIRASDJM-UHFFFAOYSA-N
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Patent
US07847123B2

Procedure details

N-(2-Ethylhexyl)lactamide was prepared in accordance with example 1 by amidation of ethyl lactate with 2-ethylhexylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6]CC)(=O)[CH:2]([CH3:4])[OH:3].[CH2:9]([CH:11]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:12][NH2:13])[CH3:10]>>[CH2:9]([CH:11]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:12][NH:13][C:1](=[O:6])[CH:2]([CH3:4])[OH:3])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CN)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CNC(C(O)C)=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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